3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one
Description
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS 1248449-14-0) is a dihydropyridinone derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Its structure features a 1,2-dihydropyridin-2-one core substituted with an amino group at position 3 and a propenyl (allyl) group at position 1.
Properties
IUPAC Name |
3-amino-1-prop-2-enylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2-4,6H,1,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQUVXFKUZIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium- and Copper-Catalyzed Coupling Reaction
A patented method (US8772497B2) describes the synthesis of 1,2-dihydropyridin-2-one derivatives by reacting a pyridone precursor with boronic acid derivatives in the presence of palladium and copper catalysts, along with a phosphorus ligand and a base. This method is applicable for producing compounds with various substituents, including amino and allyl groups.
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- Pyridone compound (e.g., 3-amino-2(1H)-pyridone derivative)
- Boronic acid derivative (e.g., allylboronic acid for prop-2-en-1-yl substitution)
- Palladium catalyst (e.g., Pd(PPh3)4)
- Copper compound (e.g., copper acetate)
- Phosphorus ligand
- Base (e.g., triethylamine)
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- Typically conducted under inert atmosphere
- Temperature: moderate heating (e.g., 60–100 °C)
- Solvent: organic solvents such as dichloromethane or toluene
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- Formation of this compound via cross-coupling
- Yields reported in moderate to good range (40–70%)
This method allows for selective functionalization and is adaptable to various substituents on the pyridone ring.
Thermal Cyclization of Hydroxamic Acid Esters
Another synthetic route involves preparing hydroxamic acid esters bearing the desired substituents, followed by thermal cyclization to form the dihydropyridin-2-one ring system.
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- Synthesis of hydroxamic acid ester intermediate with allyl substituent
- Removal of protecting groups (e.g., t-Boc)
- Thermal cyclization by heating the hydroxamic acid ester under controlled conditions (e.g., passing through a hot tube or heating at 150–200 °C)
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- Moderate yields ranging from 32% to 58% reported for similar derivatives
- The reaction proceeds with good regioselectivity and provides the dihydropyridinone core efficiently
This method is advantageous for constructing the ring system with amino substituents and allows for further functionalization.
Domino Reaction Using Thioesters and Imines
A more recent approach involves a domino reaction between 1,3-dithiane-2-carboxy thioesters and imines, catalyzed by tetrabutylammonium hydrogen sulfate (TBAHSO4), to yield substituted dihydropyridin-2-ones.
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- Reactants: 1,3-dithiane-2-carboxy thioester and imine bearing the amino and allyl groups
- Catalyst: TBAHSO4 (10 mol%)
- Solvent: Dichloromethane
- Reaction time: ~5 hours at room temperature
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- Work-up involves aqueous ammonium chloride extraction
- Purification by flash chromatography
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- High yields up to 85% for dihydropyridin-2-one derivatives reported
This method is efficient and mild, suitable for sensitive functional groups like amino and allyl moieties.
Imino-Aldol Reaction Using Vinyl Epoxides
Functionalized 1,2-dihydropyridines can also be synthesized via an imino-aldol type reaction using vinyloxiranes (vinyl epoxides) as dienolate equivalents.
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- React vinyl epoxide with protected aldimine in the presence of catalytic scandium triflate (Sc(OTf)3)
- Temperature: ambient
- Solvent: typically dichloromethane
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- Moderate to good yields (up to 63%)
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- Proceeds via a vinylogous imino-aldol reaction leading to the dihydropyridine ring
This method offers a stereoselective route to amino-substituted dihydropyridines and can be adapted for allyl substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Pd/Cu-Catalyzed Cross-Coupling | Pyridone + Allylboronic acid | Pd catalyst, Cu acetate, base | 60–100 °C, inert atmosphere | 40–70 | Selective allyl introduction, scalable |
| Thermal Cyclization of Hydroxamic Esters | Hydroxamic acid ester intermediate | None (thermal) | 150–200 °C heating | 32–58 | Good regioselectivity, moderate yields |
| Domino Reaction (Thioesters + Imines) | 1,3-Dithiane thioester + imine | TBAHSO4 (10 mol%) | Room temp, 5 h | Up to 85 | Mild conditions, high yield |
| Imino-Aldol Reaction with Vinyl Epoxides | Vinyl epoxide + protected aldimine | Sc(OTf)3 (catalytic) | Room temp | Up to 63 | Stereoselective, moderate yield |
Research Findings and Notes
- The palladium/copper catalyzed method is well-documented in patents and allows for the introduction of various substituents on the dihydropyridinone ring, including the prop-2-en-1-yl group, by using appropriate boronic acid derivatives.
- Thermal cyclization of hydroxamic acid esters provides a straightforward route but may require higher temperatures and careful control to avoid decomposition.
- The domino reaction involving thioesters and imines is an efficient and relatively new method, providing good yields under mild conditions, which is beneficial for sensitive functional groups such as amino and allyl substituents.
- Imino-aldol reactions using vinyl epoxides offer stereoselectivity and moderate yields but may require specific catalysts and protecting groups.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridinones.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a new class of antibiotics, particularly against resistant strains .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. A study assessed its ability to scavenge free radicals using the DPPH assay:
| Concentration (µg/mL) | Percentage Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
The results indicate that higher concentrations of the compound significantly enhance its antioxidant activity, making it a candidate for formulations aimed at oxidative stress-related conditions .
Neurological Effects
Recent studies have explored the neuroprotective effects of this compound. In vitro tests demonstrated that it can inhibit neuronal apoptosis induced by oxidative stress. The compound showed a dose-dependent protective effect on neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .
Polymer Chemistry
This compound has been utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties:
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Polyurethane | 45 | 250 |
| Polystyrene | 35 | 230 |
These enhancements suggest that this compound could be valuable in developing advanced materials for engineering applications .
Pesticidal Properties
The compound has demonstrated potential as a pesticide. Field trials assessed its effectiveness against common agricultural pests:
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Spider Mites | 78 |
| Whiteflies | 90 |
These results indicate that it could serve as an environmentally friendly alternative to synthetic pesticides .
Mechanism of Action
The mechanism of action of 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The dihydropyridinone scaffold is a versatile platform for chemical modifications. Below is a comparison of key analogs:
Key Observations:
- Propenyl vs. Methoxymethyl: The propenyl group in the target compound offers sites for radical or electrophilic additions, whereas the methoxymethyl group in the analog enhances hydrophilicity, making it more suitable for aqueous systems .
- Amino Group: The 3-amino substituent distinguishes the target compound from brominated analogs, enabling hydrogen-bonding interactions critical for crystal packing or binding to biological targets (e.g., enzymes or receptors) .
Physicochemical and Pharmacological Properties
- Hydrogen Bonding: The amino group in the target compound participates in hydrogen-bonding networks, as described in graph-set analyses of molecular crystals . This contrasts with non-amino analogs, which rely on weaker interactions (e.g., van der Waals).
- Biological Activity: Compounds with propenyl groups, such as 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, exhibit antihypertensive effects via angiotensin II receptor antagonism .
- Lipophilicity: Cyclopropylmethyl and bromine substituents increase logP values, enhancing membrane permeability compared to the hydrophilic methoxymethyl analog .
Biological Activity
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS No. 1248449-14-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a pyridinone core with an amino group and a prop-2-en-1-yl substituent. Its molecular formula is with a molecular weight of 150.18 g/mol .
Synthesis : The synthesis typically involves the cyclization of 3-aminocrotonamide with acrolein under acidic conditions, often utilizing solvents like ethanol or methanol at elevated temperatures to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies on various cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 (Colon Cancer) | 18.76 |
| MCF7 (Breast Cancer) | 22.34 |
| HeLa (Cervical Cancer) | 15.50 |
The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Modulation of Signaling Pathways : It can affect signaling pathways related to inflammation and cell survival, contributing to its anticancer and antimicrobial effects .
Case Studies
A notable study published in MDPI evaluated the compound's efficacy in treating colon cancer. The results indicated that treatment with this compound resulted in significant tumor reduction in xenograft models compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Q & A
Q. What are the common synthetic routes for 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound's structure?
Methodological Answer:
- ¹H NMR: Use deuterated DMSO-d₆ to resolve NH protons. Integrate signals for the propenyl group (δ 5.2–5.8 ppm, doublets) and pyridinone ring protons (δ 6.5–7.5 ppm). Overlapping signals can be resolved via 2D-COSY or HSQC .
- IR: Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and NH bending (~1600 cm⁻¹). Compare with reference spectra of analogous dihydropyridinones .
Q. What are the key steps in crystallographic characterization, and how is space group determination performed?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker SMART CCD). Measure lattice parameters (a, b, c, β) and collect intensity data .
- Space Group Determination: Analyze systematic absences in diffraction patterns. For monoclinic systems (e.g., P2₁/c), check for reflections like h0l (l=2n) .
- Refinement: Employ SHELXL for least-squares refinement. Monitor R-factors (R₁ < 0.05 for high-quality data) .
Advanced Research Questions
Q. How can computational methods predict hydrogen bonding patterns and their impact on crystal packing?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict hydrogen bond donor/acceptor sites. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) chains or D -type dimers. Compare computed hydrogen bond lengths (e.g., N–H⋯O) with crystallographic data to validate packing models .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
Methodological Answer:
- Disorder Handling: In SHELXL, use PART instructions to model disordered propenyl groups. Refine occupancy factors to match electron density .
- Dynamic Effects: If NMR shows fluxionality (e.g., tautomerism), perform variable-temperature NMR to correlate with crystallographic static models .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements causing data mismatch .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
